molecular formula C24H30N4O B10820292 Cumyl-pipetinaca

Cumyl-pipetinaca

Cat. No.: B10820292
M. Wt: 390.5 g/mol
InChI Key: MTMVUBQQIGZSQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps:

Industrial production methods for this compound (hydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CUMYL-PIPETINACA (hydrochloride) is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as AMB-FUBINACA, AB-CHMINACA, and 5F-ADB. it is unique in its specific structural features, such as the presence of the piperidine moiety and the indazole core. These structural differences can lead to variations in pharmacological activity, receptor binding affinity, and metabolic stability .

Similar compounds include:

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide

InChI

InChI=1S/C24H30N4O/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29)

InChI Key

MTMVUBQQIGZSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4

Origin of Product

United States

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